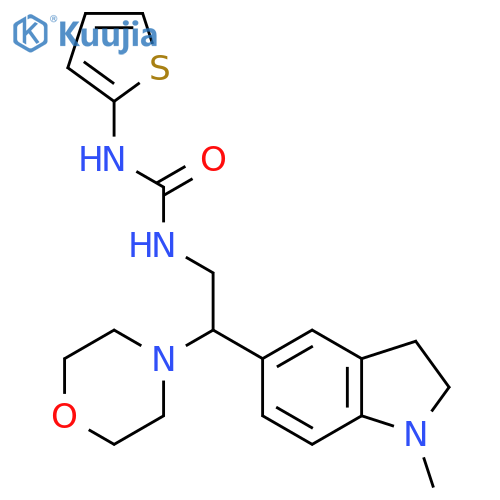Cas no 1171234-64-2 (1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea)
1-2-(1-メチル-2,3-ジヒドロ-1H-インドール-5-イル)-2-(モルホリン-4-イル)エチル-3-(チオフェン-2-イル)尿素は、複雑な分子構造を持つ有機化合物です。この化合物は、インドール基、モルホリン環、およびチオフェン基を有しており、医薬品開発における重要な中間体としての潜在性を示しています。特に、その特異的な構造は、受容体結合や酵素阻害などの生物学的活性に寄与する可能性が注目されています。高い化学的安定性と合成の再現性が特徴で、研究用途での利用が期待されます。また、分子内の多様な官能基がさらなる修飾の可能性を提供し、創薬研究における有用な骨格としての価値を有しています。

1171234-64-2 structure
商品名:1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea
- 1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea
- 1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea
- 1171234-64-2
- AKOS024513383
- 1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)urea
- F5545-0104
-
- インチ: 1S/C20H26N4O2S/c1-23-7-6-16-13-15(4-5-17(16)23)18(24-8-10-26-11-9-24)14-21-20(25)22-19-3-2-12-27-19/h2-5,12-13,18H,6-11,14H2,1H3,(H2,21,22,25)
- InChIKey: MVCCFACLQPJZAT-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1NC(NCC(C1C=CC2=C(C=1)CCN2C)N1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 386.17764726g/mol
- どういたいしつりょう: 386.17764726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5545-0104-1mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)urea |
1171234-64-2 | 1mg |
$54.0 | 2023-09-09 |
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1171234-64-2 (1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
